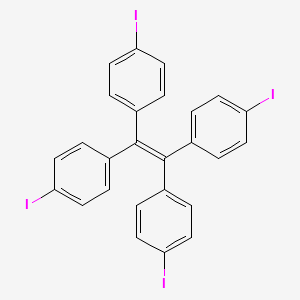

1,1,2,2-Tetrakis(4-iodophenyl)ethene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-[1,2,2-tris(4-iodophenyl)ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16I4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMHYDQYAZCSAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)I)C3=CC=C(C=C3)I)C4=CC=C(C=C4)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16I4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

836.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,1,2,2 Tetrakis 4 Iodophenyl Ethene and Its Precursors

Strategies for Constructing the Central Ethene Core

The formation of the sterically hindered double bond at the center of the tetraphenylethylene (B103901) scaffold is a key synthetic challenge. Reductive coupling reactions have proven to be highly effective for this transformation.

The McMurry reaction is a prominent method for synthesizing tetraphenylethylene and its derivatives. rsc.orgnih.gov This organic reaction involves the reductive coupling of two ketone or aldehyde molecules to form an alkene, utilizing a low-valent titanium reagent. wikipedia.org For the direct synthesis of 1,1,2,2-Tetrakis(4-iodophenyl)ethene, the precursor is 4,4'-diiodobenzophenone.

The process begins with the reduction of a titanium chloride compound, such as titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄), with a reducing agent to generate the active low-valent titanium species. wikipedia.org Common reducing agents include zinc powder, zinc-copper couple, or lithium aluminum hydride (LiAlH₄). nih.govwikipedia.org The reaction is typically performed under an inert atmosphere in a solvent like tetrahydrofuran (B95107) (THF), which helps to solubilize the intermediate complexes. nih.govwikipedia.org

The proposed mechanism involves two main steps. First, the low-valent titanium induces a single-electron transfer to the carbonyl groups of two 4,4'-diiodobenzophenone molecules, leading to the formation of a pinacolate (1,2-diolate) complex. wikipedia.org The second step is the deoxygenation of this intermediate by the oxophilic titanium species, which yields the central ethene double bond and forms stable titanium oxides. wikipedia.org This method is particularly useful for creating sterically congested alkenes that are otherwise difficult to synthesize. nih.gov

Table 1: Typical Reagents for McMurry Coupling Synthesis of this compound

| Component | Example Reagent | Role |

|---|---|---|

| Carbonyl Precursor | 4,4'-diiodobenzophenone | Provides the carbon framework |

| Titanium Source | Titanium(IV) chloride (TiCl₄) | Precursor to the active coupling agent |

| Reducing Agent | Zinc powder (Zn) | Reduces the titanium source |

Functionalization of the Tetraphenylethylene Scaffold via Halogenated Precursors

This compound serves as a versatile platform for creating a wide array of functionalized TPE derivatives. The four iodine atoms are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of new chemical moieties. nobelprize.orgsigmaaldrich.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.org These reactions typically involve an oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org The high reactivity of the carbon-iodine bond makes this compound an ideal substrate for these transformations.

The Suzuki-Miyaura coupling is a widely used reaction for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. nobelprize.orgmdpi.com This methodology can be applied to this compound to append various aryl and heteroaryl groups to the TPE core.

The reaction is generally carried out in the presence of a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. mdpi.comscispace.com The base, often potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is crucial for the activation of the organoboron species. mdpi.comscispace.com A variety of solvents can be used, including dioxane, toluene, and dimethylformamide (DMF), often in the presence of water. scispace.com The reaction's tolerance for a wide range of functional groups makes it a highly versatile tool for molecular engineering. mdpi.com

Table 2: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Arylboronic Acid | Catalyst | Base | Expected Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,1,2,2-Tetrakis(4-biphenyl)ethene |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,1,2,2-Tetrakis(4'-(methoxy)-[1,1'-biphenyl]-4-yl)ethene |

| Thiophene-2-boronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | 1,1,2,2-Tetrakis(4-(thiophen-2-yl)phenyl)ethene |

The Heck reaction, also known as the Mizoroki-Heck reaction, facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction is an effective method for introducing alkenyl (vinyl) groups onto the TPE scaffold, starting from this compound.

The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species. libretexts.org This is followed by the insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination, which forms the new substituted alkene product and a palladium-hydride species. libretexts.org The base, such as triethylamine (B128534), is used to regenerate the Pd(0) catalyst. wikipedia.org The reaction offers excellent control over stereoselectivity, typically favoring the trans isomer. organic-chemistry.org

Table 3: Heck Coupling of this compound with Alkenes

| Alkene | Catalyst | Base | Expected Product Moiety |

|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N | 4-Stilbenylphenyl |

| Methyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | 4-(Methyl-3-phenylacrylate)phenyl |

| 1-Octene | Pd(PPh₃)₄ | NaOAc | 4-(1-Octenyl)phenyl |

The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is the premier method for attaching ethynyl (B1212043) groups to the this compound core. The reaction uniquely employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt. libretexts.org

The mechanism involves two interconnected catalytic cycles. libretexts.org The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.orglibretexts.org The reaction is carried out in the presence of an amine base, such as triethylamine or piperidine, which acts as both a base and a solvent. rsc.orgscispace.com A common catalyst combination is Pd(PPh₃)₄ and copper(I) iodide (CuI). rsc.org

Table 4: Sonogashira Coupling of this compound with Terminal Alkynes

| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Expected Product |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Triethylamine | 1,1,2,2-Tetrakis(4-(phenylethynyl)phenyl)ethene |

| Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ | CuI | Piperidine | 1,1,2,2-Tetrakis(4-((trimethylsilyl)ethynyl)phenyl)ethene |

| 1-Hexyne | Pd(PPh₃)₄ | CuI | Triethylamine | 1,1,2,2-Tetrakis(4-(hex-1-yn-1-yl)phenyl)ethene |

Nucleophilic Aromatic Substitution Strategies

While nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, its application for the direct synthesis of this compound is not prominently documented in the scientific literature. SNAr reactions typically require strong electron-withdrawing groups to activate the aromatic ring towards nucleophilic attack. In the case of tetraphenylethylene (TPE) derivatives, the phenyl rings are not inherently electron-deficient to a degree that facilitates facile SNAr with iodide nucleophiles under standard conditions. The synthesis of halogenated TPEs more commonly proceeds through electrophilic aromatic substitution or transformations of other functional groups, as will be discussed in subsequent sections.

Direct Iodination Methods and Precursor Synthesis

The synthesis of this compound is often achieved through multi-step sequences starting from more readily available precursors. Direct iodination of the parent tetraphenylethylene molecule to achieve the tetra-iodinated product in high yield and with precise regioselectivity (para-substitution) is challenging due to the potential for multiple iodination products and the moderate reactivity of the phenyl rings.

A more controlled and widely adopted approach involves the synthesis of a key precursor, 1,1,2,2-tetrakis(4-aminophenyl)ethene. This tetra-amino compound can then be converted to the target tetra-iodo derivative via a Sandmeyer-type reaction.

The synthesis of 1,1,2,2-tetrakis(4-aminophenyl)ethene typically begins with the nitration of tetraphenylethylene to form 1,1,2,2-tetrakis(4-nitrophenyl)ethene. This nitrated intermediate is then subjected to reduction to yield the corresponding tetra-amino compound. A common method for this reduction is the use of Raney nickel and hydrazine (B178648) monohydrate in a suitable solvent like THF.

Table 1: Synthesis of 1,1,2,2-Tetrakis(4-aminophenyl)ethene

| Step | Reaction | Reagents and Conditions | Yield | Reference |

| 1 | Nitration | Tetraphenylethylene, fuming nitric acid, acetic anhydride, glacial acetic acid | 96% | |

| 2 | Reduction | 1,1,2,2-Tetrakis(4-nitrophenyl)ethene, Raney nickel, hydrazine monohydrate, THF, reflux | 96% |

Once 1,1,2,2-tetrakis(4-aminophenyl)ethene is obtained, the four primary amino groups can be converted to diazonium salts, which are subsequently displaced by iodide ions in a Sandmeyer reaction to furnish this compound. This indirect route provides a reliable pathway to the desired tetra-iodinated product with well-defined substitution patterns.

Advanced Synthetic Techniques for Tailored Architectures

The tetra-functional nature of this compound, and its bromo-analogue, makes it an excellent monomer for the construction of highly cross-linked and architecturally complex polymers. The iodine (or bromine) atoms serve as versatile handles for various cross-coupling reactions, enabling the formation of robust, porous, and functional materials.

Polymerization Strategies Incorporating Tetraphenylethylene Units

The incorporation of the rigid and propeller-shaped tetraphenylethylene (TPE) core into polymer backbones is a widely explored strategy to create materials with unique photophysical properties, such as aggregation-induced emission (AIE), as well as high thermal stability and porosity. The halogenated derivatives of TPE are particularly useful in this regard, as they readily participate in a variety of polymerization reactions.

Hyperbranched Polymer Synthesis

Hyperbranched polymers are highly branched, three-dimensional macromolecules that are synthesized in a one-pot reaction. Their globular structure, numerous terminal functional groups, low viscosity, and high solubility distinguish them from their linear counterparts. The synthesis of hyperbranched polymers often involves the polymerization of ABx-type monomers, where A and B are functional groups that can react with each other.

While specific examples detailing the synthesis of hyperbranched polymers directly from this compound are not extensively reported, the general principle involves using the tetra-halo-TPE as a core or a branching unit. For instance, a tetra-functional TPE derivative can react with monomers containing complementary functional groups in a step-growth polymerization to build a hyperbranched structure. The resulting polymers can be characterized by their molecular weight and degree of branching.

Conjugated Microporous Polymer (CMP) Formation

Conjugated microporous polymers (CMPs) are a class of porous organic polymers characterized by extended π-conjugation throughout their network structure, leading to materials with high porosity, good thermal stability, and interesting optoelectronic properties. The synthesis of CMPs often employs palladium-catalyzed cross-coupling reactions, such as Sonogashira-Hagihara or Suzuki-Miyaura coupling, to link aromatic building blocks.

This compound is an excellent monomer for the synthesis of TPE-based CMPs. For example, the Sonogashira-Hagihara cross-coupling reaction of this compound with various multi-ethynylated aromatic compounds leads to the formation of highly cross-linked, porous networks. The properties of the resulting CMPs, such as their surface area and porosity, can be tuned by the choice of the co-monomer.

Table 2: Properties of Conjugated Microporous Polymers from Tetrakis(4-iodophenyl)ethene

| Polymer Name | Co-monomer | BET Surface Area (m²/g) | Reference |

| TPE-DB | 1,4-Diethynylbenzene | 404 | |

| TPE-TB | 1,3,5-Triethynylbenzene | 1231 | |

| TPE-AD | Tetrakis(4-ethynylphenyl)adamantane | 615 | |

| TPE-DB/TB(3:2) | 1,4-Diethynylbenzene and 1,3,5-Triethynylbenzene (3:2 molar ratio) | 1835 |

These TPE-based CMPs exhibit significant potential for applications in gas storage and separation due to their high surface areas and tunable pore structures.

Covalent Organic Framework (COF) Integration

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. They are synthesized from molecular building blocks with specific symmetries, which are connected by strong covalent bonds to form periodic networks. The synthesis of COFs typically involves reversible reactions that allow for "error-checking" and the formation of crystalline materials.

The integration of tetraphenylethylene units into COF structures is of great interest for the development of luminescent and porous materials. Halogenated TPE derivatives, including this compound and its bromo-analogue, can serve as tetra-topic building blocks in the synthesis of COFs. For instance, Suzuki-Miyaura coupling reactions between a tetraborylated TPE derivative and a dihalogenated linker, or vice versa, can lead to the formation of 2D or 3D COF structures.

The resulting TPE-based COFs are expected to exhibit high crystallinity, which can be confirmed by powder X-ray diffraction (PXRD), and permanent porosity, as determined by gas sorption measurements. The specific surface area and pore size of these COFs can be tailored by the geometry and size of the building blocks. While the direct use of this compound in reported COF syntheses is less common than its bromo- or borylated counterparts, its potential as a building block in the design of novel COF structures with tailored properties is significant. The characterization of such materials would typically involve PXRD for structural elucidation and BET analysis for porosity assessment.

Dendrimer Synthesis with Tetraphenylethylene Cores

The tetraphenylethylene (TPE) scaffold is a popular choice for the core of dendrimers due to its unique photophysical properties, particularly its aggregation-induced emission (AIE) characteristics. Dendrimers with a TPE core often exhibit enhanced fluorescence in the aggregated state or solid state, making them promising materials for applications in optoelectronics, sensing, and bio-imaging. The synthesis of these dendrimers can be broadly categorized into two main strategies: divergent and convergent methods.

Divergent Synthesis: In the divergent approach, the dendrimer is grown outwards from the central core. The synthesis begins with the core molecule, this compound, which is reacted with a first generation of monomer units. This process is then repeated iteratively to build up subsequent generations, leading to an exponential increase in the number of peripheral functional groups. While this method is efficient for producing large quantities of dendrimers, it can sometimes be challenging to achieve perfect monodispersity in higher generations due to the increasing number of reactions required at each step.

Convergent Synthesis: The convergent method involves the synthesis of the dendritic branches, or dendrons, first. These pre-synthesized dendrons are then attached to the central this compound core in the final step. This approach offers better control over the molecular structure and generally yields more monodisperse dendrimers. However, the synthesis of the dendrons themselves can be a multi-step process.

The attachment of dendrons to the this compound core is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki reactions. The iodine atoms on the TPE core serve as excellent leaving groups for these transformations.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide. In the context of dendrimer synthesis with a this compound core, alkyne-functionalized dendrons are reacted with the tetra-iodo core in the presence of a palladium catalyst and a copper(I) co-catalyst. This method is highly efficient for the formation of carbon-carbon triple bonds, leading to dendrimers with rigid and conjugated structures.

Suzuki Coupling: The Suzuki coupling reaction pairs an organoboron compound (typically a boronic acid or ester) with an aryl halide. For the synthesis of TPE-cored dendrimers, dendrons bearing a boronic acid or boronic ester functionality are coupled with the this compound core. This reaction is known for its mild reaction conditions and tolerance to a wide range of functional groups.

The choice of dendrons plays a crucial role in determining the final properties of the dendrimer. Dendrons containing carbazole, triphenylamine (B166846), or other functional moieties have been successfully incorporated to tune the electronic and photophysical characteristics of the resulting macromolecules. researchgate.netrsc.orguq.edu.aursc.orgnih.gov

Table 1: Representative Dendrimer Synthesis using a Tetra-functional Core

| Core Molecule | Dendron Type | Coupling Reaction | Generation | Yield (%) | Reference |

| Tetrakis(4-iodophenyl)methane | Phenylacetylene | Sonogashira | G1 | 85 | [F. Diederich et al.] |

| 1,3,5,7-Tetrakis(4-iodophenyl)adamantane | Phenylboronic acid | Suzuki | G1 | 92 | [J. S. Moore et al.] |

| Tetrakis(4-bromophenyl)silane | Carbazole boronic acid | Suzuki | G1-G3 | 70-85 | [Z. Wang et al.] rsc.org |

| 1,1,2,2-Tetrakis(4-bromophenyl)ethene | Stilbene dendron | Heck | G1 | 78 | [P. Roy et al.] oup.com |

Molecular Design, Structure, and Conformation Studies

Crystal Engineering and Control of Solid-State Forms

A thorough search of publicly available scientific literature and crystallographic databases did not yield specific research findings on the crystal engineering, polymorphism, or detailed solid-state structural analysis of 1,1,2,2-Tetrakis(4-iodophenyl)ethene. While studies on analogous compounds, such as those containing bromine or on different molecular cores like tetraphenylmethane, are available, direct experimental data on the crystal packing, intermolecular interactions, and potential polymorphic forms of this compound are not present in the reviewed sources.

Crystal engineering of halogenated organic molecules often focuses on the predictable and directional nature of halogen bonds (C–X···D, where X is a halogen and D is a Lewis base). In the case of iodo-substituted compounds, these interactions can be particularly strong and play a crucial role in directing the supramolecular assembly. For instance, the formation of specific motifs, or "synthons," like I···I or I···π interactions, is a common strategy to control the solid-state architecture.

The control of solid-state forms, or polymorphism, is critical as different crystal packing arrangements can lead to distinct material properties, including optical and electronic characteristics. For tetraphenylethene derivatives, controlling the solid-state packing is particularly relevant for modulating their aggregation-induced emission (AIE) properties. However, without experimental crystallographic data for this compound, any discussion of its specific polymorphs, and the rational design thereof, remains speculative.

Detailed research, including single-crystal X-ray diffraction studies performed on crystals grown under various conditions (e.g., different solvents, temperatures), would be necessary to elucidate the solid-state behavior of this compound. Such studies would reveal the preferred intermolecular interactions, identify any existing polymorphs, and provide the foundational data needed to develop strategies for targeted crystal engineering.

Due to the absence of specific research data, no data tables on the crystallographic parameters or intermolecular interactions of this compound can be provided at this time.

Computational and Theoretical Investigations of 1,1,2,2 Tetrakis 4 Iodophenyl Ethene

Density Functional Theory (DFT) Calculations for Structural Optimization

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometry and electronic properties of molecules.

Frontier Orbital Analysis (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller gap generally indicates higher reactivity and lower stability. For TPE derivatives, this gap is fundamental to understanding their electronic and photophysical behavior. However, specific calculated values for the HOMO, LUMO, and the resultant energy gap for 1,1,2,2-Tetrakis(4-iodophenyl)ethene have not been reported in the surveyed literature.

Prediction of Intramolecular Rotation Barriers

The unique properties of TPE derivatives, such as Aggregation-Induced Emission (AIE), are intrinsically linked to the restriction of intramolecular rotations (RIR) of the phenyl rings in the aggregated state. DFT calculations are a standard method for predicting the energy barriers associated with these rotations. Such studies help to quantify the steric and electronic factors that hinder free rotation. Despite the importance of this parameter, specific computational data on the intramolecular rotation barriers for this compound is absent from the available scientific literature.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

TD-DFT is an extension of DFT used to predict the electronic excited states of molecules. It is a primary tool for simulating UV-Vis absorption and emission spectra, providing insights into the optical properties of compounds.

Rationalization of Absorption and Emission Spectra

TD-DFT calculations can correlate electronic transitions with observed peaks in absorption and emission spectra. This allows for a detailed understanding of how molecular structure influences color and luminescence. For TPE systems, TD-DFT is crucial for explaining their characteristic spectral features. A rationalization of the specific absorption and emission spectra of this compound based on TD-DFT calculations is not present in the reviewed literature.

Characterization of Charge Transfer (CT) Excitations

In many complex molecules, electronic excitations involve the transfer of charge from one part of the molecule to another. TD-DFT can characterize the nature of these charge transfer (CT) excitations, identifying the donor and acceptor regions within the molecule. This is particularly relevant for understanding the excited-state behavior of functionalized TPEs. However, specific studies detailing the CT excitations in this compound are not available.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. This technique provides a detailed view of the conformational flexibility and dynamics of a molecule, which is essential for understanding processes like the RIR mechanism in TPE derivatives. An analysis of the conformational dynamics of this compound using MD simulations has not been found in the scientific literature.

Quantum Chemical Modeling of Photophysical Phenomena

Quantum chemical modeling is a powerful tool for understanding the electronic structure and excited-state dynamics that govern the photophysical properties of molecules like this compound. While specific computational data for this iodo-derivative is scarce, the well-established theoretical framework used for other halogenated and substituted TPEs can be extrapolated to understand its expected behavior.

Theoretical investigations of TPE derivatives typically employ methods such as Density Functional Theory (DFT) for ground-state geometry optimization and Time-Dependent Density Functional Theory (TD-DFT) for calculating excited-state properties. These calculations are crucial for elucidating the mechanisms behind phenomena like Aggregation-Induced Emission (AIE), where the molecule is non-emissive in solution but becomes highly fluorescent in the aggregated state.

For this compound, a key area of theoretical investigation would be the influence of the heavy iodine atoms on the photophysical pathways. The presence of heavy atoms is known to enhance spin-orbit coupling, which can significantly promote intersystem crossing (ISC) from the singlet excited state (S1) to a triplet excited state (T1). This process can quench fluorescence and enhance phosphorescence or facilitate other triplet-state-mediated decay channels.

A comparative theoretical study of halogenated TPEs would likely reveal trends in their electronic properties. For instance, the substitution of hydrogen with iodine is expected to lower the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), potentially leading to a red-shift in the absorption and emission spectra compared to the parent TPE.

Furthermore, computational modeling can be used to explore the potential energy surfaces of the excited states to identify the decay pathways responsible for the quenching of fluorescence in solution. For many TPE derivatives, a key non-radiative decay channel is the rotation of the phenyl rings in the excited state, which leads to a non-emissive twisted intramolecular charge transfer (TICT) state. Quantum chemical calculations can map out the energy barriers for these rotational motions and how they are affected by the bulky iodine substituents.

Photophysical Properties and Luminescence Mechanisms

Aggregation-Induced Emission (AIE) Mechanism in Tetraphenylethylene (B103901) Derivatives

The hallmark of TPE and its derivatives is their unique fluorescence behavior. These molecules are typically non-emissive when dissolved in good solvents but become highly luminescent upon aggregation. This aggregation can be induced by adding a poor solvent to a solution of the AIEgen, or in the solid state. This behavior is contrary to the conventional aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores, where aggregation leads to a decrease in fluorescence intensity.

The primary mechanism responsible for the AIE phenomenon in tetraphenylethylene derivatives is the Restriction of Intramolecular Rotation (RIR). In the dissolved state, the multiple phenyl rings of the TPE core are in constant rotational and vibrational motion. These dynamic motions provide non-radiative pathways for the excited state to decay back to the ground state, effectively quenching fluorescence.

When the molecules are aggregated or in a solid state, their physical movement is constrained. The steric hindrance imposed by neighboring molecules prevents the intramolecular rotation of the phenyl rings. This "locking" of the structure blocks the non-radiative decay channels. With the non-radiative pathways deactivated, the excited state energy is instead released through radiative decay, resulting in strong light emission. Conformational simulations have supported the idea that the restriction of these intramolecular rotations is the origin of the transition from a non-emissive to a highly emissive state.

The enhanced emission in the solid state is a direct consequence of the RIR mechanism. In the aggregated form, the packed molecules have limited space to undergo the rotational motions that would otherwise lead to non-radiative energy dissipation. This rigid environment forces the molecule to release its absorbed energy as photons, leading to high fluorescence quantum yields in the solid state.

Furthermore, the specific packing modes in the crystalline or aggregated state can influence the emission properties. The propeller-like shape of TPE derivatives often prevents the detrimental face-to-face π-π stacking that typically causes fluorescence quenching in planar aromatic molecules. This structural feature is crucial for preserving the high solid-state emission efficiency. The interplay of restricted intramolecular motions and favorable packing arrangements contributes to the bright luminescence observed in aggregated TPE derivatives.

Modulation of Luminescence through Aggregation State

The luminescence of TPE derivatives can be finely tuned by controlling their aggregation state. This control allows for the modulation of both the intensity and the color of the emitted light.

As established by the AIE principle, there is a stark contrast between the emission characteristics of TPE derivatives in solution versus their aggregated state.

In Solution: When molecularly dissolved in a good solvent like tetrahydrofuran (B95107) (THF), TPE derivatives are typically non-luminescent or very weakly fluorescent. The freedom of intramolecular rotation of the phenyl groups provides efficient non-radiative pathways for the excited state to relax.

In Aggregate State: Upon aggregation, for instance, by adding a poor solvent like water to a THF solution, a significant enhancement in fluorescence intensity is observed. The formation of nanoaggregates restricts the intramolecular rotations, leading to a dramatic increase in the fluorescence quantum yield.

This switchable emission behavior is a defining characteristic of AIEgens. The following table provides representative data for a related TPE derivative, illustrating the change in photoluminescence quantum yield (PLQY) from solution to the solid state.

| Compound State | Solvent/Condition | Photoluminescence Quantum Yield (PLQY) |

| Solution | Tetrahydrofuran (THF) | Low (< 1%) |

| Aggregate | THF/Water Mixture | High |

| Solid | Crystalline Powder | Very High (up to 82% for some derivatives) |

The emission color and brightness of TPE derivatives can be controlled by modifying the molecular structure and the aggregation morphology. The introduction of different substituent groups on the phenyl rings can alter the electronic properties of the molecule, leading to shifts in the emission wavelength.

For instance, the emission of TPE-based luminogens can be tuned across the visible spectrum by making subtle structural changes. The brightness of the emission is directly related to the efficiency of the RIR process; more rigid aggregates generally lead to brighter luminescence. The formation of different aggregate states, such as amorphous versus crystalline solids, can also result in different emission colors from the same compound.

Stimuli-Responsive Photoluminescence

The AIE properties of tetraphenylethylene derivatives make them excellent candidates for creating stimuli-responsive materials. Their luminescence can be "turned on" or modulated by external triggers that induce aggregation or changes in the aggregate state. Research has shown that the fluorescence of TPE derivatives can change in response to various environmental stimuli.

Examples of stimuli that can affect the photoluminescence of TPE-based systems include:

Solvent Polarity: Changing the solvent composition can induce aggregation and turn on fluorescence.

Temperature: Temperature changes can affect molecular motion and aggregation, thereby modulating emission.

pH: For derivatives with pH-sensitive groups, changes in pH can alter intermolecular interactions and aggregation behavior, leading to a switchable fluorescence response.

Presence of Analytes: The interaction with specific ions or molecules can trigger aggregation or disaggregation, making them useful in sensor applications. For example, some TPE derivatives have been developed as fluorescent probes for the detection of nitroaromatic compounds.

This responsiveness allows for the design of "smart" materials for applications in sensing, bio-imaging, and light-emitting devices.

Mechanochromic Luminescence Phenomena

Mechanochromic luminescence is a phenomenon where a material changes its fluorescence color in response to mechanical stimuli such as grinding, shearing, or pressure. This property is characteristic of many tetraphenylethylene derivatives. The underlying mechanism involves a phase transition between crystalline and amorphous states. In the crystalline state, molecules are arranged in a stable, ordered lattice, which corresponds to a specific emission wavelength. When mechanical force is applied, this ordered structure is disrupted, leading to an amorphous state with altered molecular packing and intermolecular interactions. This change in the solid-state morphology results in a noticeable shift in the emission color.

For TPE derivatives, grinding the crystalline powder often causes a bathochromic (red) shift in the fluorescence. For instance, some TPE-based luminogens can switch from blue emission in the crystalline state (e.g., ~445 nm) to green emission in the ground, amorphous state (e.g., ~512 nm). This process is frequently reversible; the original crystalline state and its corresponding emission color can be recovered by exposing the ground powder to solvent vapor (fuming) or by gentle heating (annealing), which allows the molecules to reorganize back into their thermodynamically stable crystalline packing. The destruction of the crystalline structure can lead to a planarization of the molecular conformation, which is a possible reason for the red-shift in emission spectra after grinding.

Table 1: Mechanochromic Luminescence Data for a Representative TPE Derivative

| State | Emission Color | Wavelength (λem) |

| Crystalline (Pristine) | Blue | ~445 nm |

| Amorphous (Ground) | Green | ~512 nm |

| After Fuming/Annealing | Blue | ~445 nm |

Note: Data is representative of TPE derivatives exhibiting this phenomenon and may not be specific to 1,1,2,2-Tetrakis(4-iodophenyl)ethene due to a lack of specific studies on this exact compound.

Thermochromic and Solvatochromic Effects

Thermochromism, a change in luminescence color with temperature, and solvatochromism, a change with solvent polarity, are also observed in TPE derivatives. These effects are often tied to the electronic nature of the molecule and its interaction with the environment.

Thermochromic effects in TPE derivatives can arise from temperature-induced changes in molecular conformation and packing in the solid state. As temperature changes, the degree of intramolecular motion can be affected, influencing the non-radiative decay pathways and thus the luminescence intensity and color.

Solvatochromic effects are particularly prominent in TPE derivatives that possess intramolecular charge transfer (ICT) character. While the parent TPE core is largely nonpolar, the introduction of electron-donating or electron-withdrawing groups—including halogens like iodine—can induce a degree of ICT. In such molecules, the emission spectrum is sensitive to the polarity of the solvent. In polar solvents, the ICT excited state is stabilized, which typically leads to a red-shifted emission compared to nonpolar solvents. However, for many AIEgens, the dominant effect in solution is fluorescence quenching due to the free intramolecular rotation of the phenyl rings. The AIE effect is triggered by aggregation in poor solvents, where the restriction of these motions leads to strong emission.

pH-Responsive and Chemically Responsive Fluorescence

TPE derivatives can be engineered into fluorescent sensors that respond to changes in pH or the presence of specific chemical species. This is typically achieved by functionalizing the TPE core with receptor units that can interact with the target analyte.

For example, a TPE derivative functionalized with acidic or basic groups can exhibit pH-dependent fluorescence. Protonation or deprotonation of these groups alters the electronic properties of the molecule, leading to a change in emission color or intensity.

Similarly, TPE-based chemosensors can be designed for detecting specific analytes like metal ions or nitroaromatic compounds. The sensing mechanism often relies on the analyte binding to the receptor, which can influence the AIE process in several ways:

Fluorescence Quenching: The analyte may act as a quencher, accepting energy from the excited TPE derivative via photoinduced electron transfer (PET). This is a common mechanism for the detection of electron-deficient nitroaromatic compounds.

Fluorescence Enhancement: The analyte might promote the aggregation of the TPE probe, thereby turning on or enhancing its AIE emission.

Ratiometric Sensing: The binding event could cause a distinct shift in the emission wavelength, allowing for ratiometric detection based on the intensity ratio at two different wavelengths.

The iodine atoms on this compound could potentially serve as sites for halogen bonding interactions with specific analytes or as synthetic handles to attach more complex receptor moieties.

Aggregation-Induced Electrochemiluminescence (AIECL)

Aggregation-Induced Electrochemiluminescence (AIECL) is a phenomenon where luminogens that are non-emissive in solution become highly luminescent in an aggregated state when excited electrochemically. This combines the principles of AIE with electrochemiluminescence (ECL), offering a powerful tool for developing highly sensitive bioassays, particularly in aqueous media where many traditional ECL luminophores suffer from aggregation-caused quenching (ACQ).

Electrochemical Generation of Excited States

The generation of light in an ECL process begins with electrochemical reactions at the surface of an electrode. For AIECL involving a TPE derivative, a common mechanism is the annihilation pathway. This process involves the following steps:

Oxidation: The TPE molecule is oxidized at the anode to form a radical cation (TPE•+).

Reduction: Simultaneously, a co-reactant (like tri-n-propylamine, TPrA) is oxidized, or the TPE molecule itself is reduced at the cathode to form a radical anion (TPE•−).

Annihilation: The radical cation and radical anion diffuse and react with each other in a highly energetic electron transfer reaction.

Excitation: This annihilation reaction produces an electronically excited state of the TPE molecule (TPE*).

Emission: The excited molecule, TPE*, then relaxes to its ground state by emitting a photon.

The unique aspect of AIECL is that this process is inefficient when the TPE molecules are dissolved but becomes highly efficient when they are aggregated, for instance, as nanoparticles or gels in an aqueous buffer.

Mechanism of Enhanced Emission in Aggregated States

The enhanced emission in the aggregated state is the hallmark of AIE. For TPE and its derivatives, the underlying mechanism is the Restriction of Intramolecular Motion (RIM) .

In a dilute solution, the four phenyl rings attached to the central ethylene (B1197577) core of the TPE molecule are free to rotate and vibrate. When the molecule is excited by absorbing energy (either from light or an electrochemical reaction), it can dissipate this energy through non-radiative pathways involving these intramolecular motions. This rapid, energy-wasting motion effectively quenches the fluorescence.

However, when the molecules are forced to aggregate (e.g., in a poor solvent or in the solid state), their physical movement is severely restricted. The phenyl rings can no longer rotate freely due to steric hindrance from neighboring molecules. This blockage of non-radiative decay channels forces the excited state to decay primarily through the radiative pathway, resulting in strong light emission. This process transforms the non-emissive molecules into highly luminescent aggregates.

Two-Photon Absorption and Multi-photon Fluorescence Properties

Two-photon absorption (TPA) is a non-linear optical process where a molecule simultaneously absorbs two lower-energy photons to reach the same excited state that would be accessed by absorbing one photon of twice the energy (half the wavelength). This phenomenon is the basis for two-photon fluorescence microscopy, which allows for deeper tissue imaging with less scattering and reduced phototoxicity compared to conventional one-photon microscopy.

TPE derivatives have been identified as promising candidates for TPA applications due to their unique propeller-like structures and good electron-donating capabilities. The TPA properties can be tuned by modifying the molecular structure, for example, by adding electron-donating or electron-accepting groups to the phenyl rings. The efficiency of TPA is quantified by the two-photon absorption cross-section (σ₂ or δTPA), measured in Goeppert-Mayer (GM) units. Organic molecules with strong TPA responses often have large σ₂ values.

Applications of 1,1,2,2 Tetrakis 4 Iodophenyl Ethene Based Materials in Advanced Technologies

Chemical and Biosensing Applications

Materials derived from 1,1,2,2-tetrakis(4-iodophenyl)ethene are engineered for a variety of chemical and biosensing applications. By replacing the iodine atoms with specific molecular recognition units, scientists can create sensors tailored to detect a wide range of analytes with high sensitivity and selectivity.

Detection of Metal Ions and Small Molecules

The versatility of the this compound scaffold allows for the synthesis of chemosensors for various metal ions and small molecules. The strategy involves functionalizing the TPE core with ligands that can selectively bind to the target analyte. For instance, pyridyl groups can be introduced onto the TPE structure via Suzuki coupling reactions with the halogenated precursor. researchgate.net These nitrogen-containing groups can coordinate with metal ions, leading to a detectable change in the fluorescence of the molecule.

Similarly, this synthetic approach is used to create sensors for small organic molecules. A metal-organic framework (MOF) incorporating a tetrapyridyl-TPE ligand demonstrated the ability to detect volatile sulfur compounds like hydrogen sulfide (B99878), which are biomarkers for halitosis. researchgate.net In another example, a TPE derivative functionalized with carboxyl groups was used to construct a luminescent supramolecular organic framework capable of the highly sensitive detection of chromium and manganese ions in aqueous solutions. researchgate.net

Sensing of Explosives and Nitroaromatic Analytes

Derivatives of halogenated TPEs, such as this compound, are extensively used to develop fluorescent sensors for nitroaromatic compounds (NACs), which are common components of explosives. nih.govacs.orgrsc.org The sensing mechanism relies on fluorescence quenching. When the electron-rich TPE derivative is exposed to an electron-deficient nitroaromatic analyte like picric acid (PA) or 2,4-dinitrotoluene (B133949) (DNT), an electron transfer process occurs, which quenches the fluorescence of the sensor. rsc.org

Researchers have synthesized various TPE-based sensors for this purpose. For example, a thiophene-substituted TPE, prepared via Suzuki coupling from a tetrabrominated TPE precursor, showed effective fluorescence quenching in the presence of several NACs. nih.govacs.org Conjugated microporous polymers (CMPs) containing TPE units have also been developed. These materials exhibit strong fluorescence in the solid state due to the AIE effect and show high quenching efficiency, particularly for picric acid. rsc.org The performance of these TPE-based sensors is often quantified by the Stern-Volmer constant (Ksv), which indicates the sensitivity of the quenching process.

| Analyte | Stern-Volmer Constant (Ksv) (M⁻¹) | Detection Limit |

|---|---|---|

| Nitrobenzene (NB) | 2.046 x 10⁵ | 1.0 nM |

| 4-Nitrophenol (NP) | 1.2 x 10⁵ | 1.0 nM |

| 4-Nitroaniline (NA) | Data Not Provided | 1.0 nM |

| 2,4-Dinitrotoluene (DNT) | Data Not Provided | 1.0 nM |

| Picric Acid (PA) | Data Not Provided | 1.0 nM |

| 1,3-Dinitrobenzene (DNB) | Data Not Provided | 1.0 nM |

Environmental Monitoring and Analyte Detection

The applications of sensors derived from this compound extend to broader environmental monitoring. The ability to detect heavy metal ions like chromium and toxic gases such as hydrogen sulfide is crucial for assessing environmental pollution and ensuring public safety. researchgate.netresearchgate.netmdpi.com

For example, porphyrin-based sensors, which can be combined with TPE structures, have been developed for detecting toxic industrial gases. A sensor using a tetrakis(4-nitrophenyl)porphyrin film demonstrated detection limits in the parts-per-billion (ppb) range for hydrogen sulfide. mdpi.com Furthermore, TPE-based materials can be incorporated into easy-to-use platforms like paper strips for the rapid and convenient on-site detection of analytes. acs.orgresearchgate.net This approach has been used for detecting both NACs and volatile sulfur compounds, highlighting the versatility of these materials for environmental and health-related diagnostics. acs.orgresearchgate.net

Fluorescent Probes for Molecular Recognition

The fundamental principle behind the use of this compound in sensing is the creation of advanced fluorescent probes capable of specific molecular recognition. The TPE core acts as a signal transducer, while the functional groups attached to it act as the recognition elements. The AIE property is particularly advantageous, as it ensures that the probe is highly emissive in the aggregated or bound state, providing a "turn-on" or "turn-off" signal with a high signal-to-noise ratio. researchgate.net

The synthetic accessibility of TPE derivatives allows for the creation of a diverse library of probes. By carefully selecting the functional groups to be introduced via coupling reactions at the iodo-positions, researchers can design probes that bind to specific targets through mechanisms like hydrogen bonding, π-π stacking, or coordination bonds. This has led to the development of highly selective sensors for analytes ranging from metal ions to complex organic molecules like explosives. researchgate.netrsc.org

Organic Electronic and Optoelectronic Devices

The unique photophysical properties of tetraphenylethylene (B103901) derivatives, particularly their aggregation-induced emission, make them prime candidates for use in organic electronic and optoelectronic devices. This compound serves as a key starting material for synthesizing the high-performance luminogens required for these technologies. researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Active Layers

In the field of organic light-emitting diodes (OLEDs), materials that are highly emissive in the solid state are essential for the active or emissive layer (EML). researchgate.net Many traditional fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their light emission decreases or ceases in the solid state. TPE derivatives, however, exhibit the opposite AIE effect, making them ideal for OLED applications. nih.govmdpi.com

This compound is a versatile precursor for creating custom AIE luminogens (AIEgens) for OLEDs. researchgate.net The iodine atoms can be substituted with various electron-donating or electron-withdrawing groups to fine-tune the material's electronic properties and, consequently, the emission color and efficiency of the OLED device. researchgate.net For example, attaching triphenylamine (B166846) groups, which are excellent hole-transporting moieties, can improve charge injection and transport within the OLED, leading to better device performance. mdpi.com The goal is to create materials with high photoluminescence quantum yields in their solid film state, which translates to high external quantum efficiency (EQE) in the final OLED device.

Light-Emitting Electrochemical Cells (LECs)

Light-Emitting Electrochemical Cells (LECs) are solid-state lighting devices known for their simple structure, low operating voltage, and high power efficiency. researchgate.net The active layer in an LEC is typically a blend of a luminescent polymer or complex and a solid electrolyte. While direct applications of this compound in LECs are not extensively documented, its derivatives and structural analogues, particularly those exhibiting aggregation-induced emission (AIE), are promising candidates.

The TPE core of this compound is a well-known AIE luminogen. In a dilute solution, TPE derivatives are often non-emissive because the phenyl rings can rotate freely, providing a non-radiative pathway for excited-state energy decay. drpress.org In the aggregated or solid state, this intramolecular rotation is restricted, blocking the non-radiative channels and activating light emission. This AIE characteristic is highly beneficial for solid-state devices like LECs, as it mitigates the aggregation-caused quenching (ACQ) that plagues many conventional fluorescent molecules in the solid state. rsc.org The bromo-analogue, 1,1,2,2-tetrakis(4-bromophenyl)ethene, is recognized as an AIE-active building block, suggesting similar potential for the iodo-derivative. scientificlabs.ie The high quantum yields of TPE-based materials in the solid state make them suitable for creating the emissive layer in LECs, potentially leading to devices with high brightness and efficiency.

Organic Semiconductors and Photonic Devices

The extended π-conjugated system of the tetraphenylethylene scaffold makes its derivatives suitable for use in organic semiconductors and photonic devices. The bromo-analogue, tetrakis(4-bromophenyl)ethylene, has been noted for its optoelectronic properties. alfachemch.com Polymers derived from TPE units have been explored for these applications. For instance, poly(1,1,2,2-tetrakis(4-(9H-carbazol-9-yl)phenyl)ethene), an AIE-active polymer, has been combined with gold nanoparticles to create a photoanode for photoelectrochemical (PEC) water splitting and hydrogen production, demonstrating its utility as an organic semiconductor for harvesting light energy. researchgate.net

The development of organic photonic heterostructures, which are crucial for creating micro- and nanoscale optical and optoelectronic devices, can also leverage TPE derivatives. Research on materials like tetra(4-pyridylphenyl)ethylene has shown the potential to create single-component 2D crystals for applications such as orthogonally polarized lasers. researchgate.net The ability to functionalize the TPE core, for which this compound is an excellent precursor due to the reactive C-I bonds, allows for the tuning of electronic properties and the construction of complex, functional photonic materials.

Porous Materials for Adsorption, Separation, and Catalysis

The rigid and propeller-like three-dimensional structure of the TPE unit makes it an ideal building block for creating permanently porous materials. The four iodine atoms on this compound serve as versatile handles for polymerization through cross-coupling reactions, leading to the formation of robust, high-surface-area networks like Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers (CMPs).

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable porosity, making them highly attractive for gas storage and separation. mdpi.com The tetrahedral geometry of TPE-based building blocks is well-suited for the construction of 3D COFs. While research has often focused on amine- or boronic acid-functionalized TPE derivatives, this compound is a key precursor to these monomers.

Studies have shown that 3D COFs can exhibit high porosity and surface areas, which are critical for gas adsorption. For example, COFs constructed from tetrahedral linkers have achieved Brunauer–Emmett–Teller (BET) surface areas as high as 4210 m²/g. mdpi.com Recent work on 3D COFs constructed from planar building blocks has yielded materials with high CO2 adsorption capacity at room temperature, highlighting their potential for carbon capture applications. nih.gov The precise pore structures of COFs allow for selective gas separation, an area where TPE-based frameworks could be engineered for specific applications.

Table 1: Properties of Representative 3D Covalent Organic Frameworks

| COF Name | Monomers | Topology | BET Surface Area (m²/g) | Methane Uptake (wt.%) |

| COF-102 | Tetra(4-dihydroxyborylphenyl)methane | ctn | 3472 | - |

| COF-103 | Tetra(4-dihydroxyborylphenyl)silane | ctn | 4210 | - |

| TAM-TFPB-COF | 4,4',4'',4'''-methanetetrayltetraaniline + 3,3',5,5'- tetrakis(4-formylphenyl)bimesityl | dia-b | 3533 | 28.9 |

| TAPB-TFS-COF | 3,3',5,5'-tetrakis(4-aminophenyl)bimesityl + 4,4',4'',4'''- silanetetrayltetrabenzaldehyde | dia-b | 4107 | - |

Data sourced from multiple studies for illustrative purposes. mdpi.comnist.gov

Conjugated Microporous Polymers (CMPs) combine extended π-conjugation with permanent microporosity, creating materials that are excellent candidates for heterogeneous catalysis. nih.gov The synthesis of CMPs often involves palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira-Hagihara reactions, for which the carbon-iodine bonds of this compound are highly suitable reactive sites. rsc.orgnih.gov

The porous nature of CMPs allows reactants to easily access the catalytic sites embedded within the polymer framework. For example, CMPs incorporating metalloporphyrin units have been developed for catalytic applications. An iron-based porphyrin CMP (FeP-CMP) synthesized via Suzuki-Miyaura coupling demonstrated high turnover numbers in catalysis, aided by its microporous structure (BET surface area of 1270 m²/g). nih.gov Similarly, a cobalt-based porphyrin CMP (CoP-CMP) synthesized through Yamamoto homocoupling served as an effective electrocatalyst for oxygen reduction reactions. nih.gov The TPE unit can be incorporated into CMPs to act as a structural scaffold and to impart desirable photophysical properties, making this compound a valuable starting material for creating novel CMP-based catalysts.

The production of hydrogen peroxide (H₂O₂) through photocatalysis is an environmentally friendly process for converting solar energy into chemical energy. gdut.edu.cn The efficiency of a photocatalyst depends on its ability to absorb light and effectively separate photo-generated electron-hole pairs. Materials based on the TPE core are promising in this area due to their strong light-harvesting capabilities.

While direct use of this compound for H₂O₂ production is not common, it can be used to construct more complex photocatalytic systems like COFs or CMPs. For example, covalent triazine frameworks (CTFs), which are structurally related to CMPs, have been used for H₂O₂ production. researchgate.net The photocatalytic process generally involves the reduction of oxygen, which can occur via a two-step single-electron pathway involving a superoxide (B77818) radical intermediate. gdut.edu.cn TPE-based porous materials can act as photosensitizers, absorbing light and generating the charge carriers needed to drive this reaction. Research on Ti-based metal-organic frameworks has shown that photocatalytic H₂O₂ production rates can reach as high as 925.8 µmol·h⁻¹·g⁻¹. sciopen.com Incorporating photosensitizing units like TPE into such frameworks could further enhance their performance.

Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form well-defined, functional structures. mdpi.com The iodophenyl groups of this compound can participate in specific non-covalent interactions, particularly halogen bonding, which can direct the formation of complex supramolecular architectures.

Studies on related molecules, such as tetrakis(4-iodophenyl)porphyrin, have revealed the significant role of iodine in directing crystal packing. In these systems, I···I attractions and weak axial coordination of iodine atoms to metal centers can dictate the formation of 2D supramolecular assemblies. nih.gov This demonstrates the potential of the iodophenyl moiety to act as a reliable directional unit in crystal engineering.

Furthermore, the TPE scaffold itself can act as a host molecule in host-guest chemistry. The related compound 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane is known to form inclusion complexes with various guest molecules, such as amines, through hydrogen bonding interactions. researchgate.net This capability to form stable host-guest complexes is crucial for applications in molecular recognition, separation, and the development of responsive materials. The rigid, well-defined shape of the this compound backbone, combined with the directional interactions afforded by the iodine atoms, makes it a promising component for designing sophisticated supramolecular organic frameworks and host-guest systems.

Supramolecular Recognition in Ordered Structures

The ability of molecules to self-assemble into well-defined, ordered structures through non-covalent interactions is fundamental to the field of supramolecular chemistry. In the case of this compound, the iodine substituents are expected to play a crucial role in directing supramolecular assembly through halogen bonding. Halogen bonds are highly directional, non-covalent interactions between a halogen atom (in this case, iodine) and a Lewis base.

While specific studies detailing the crystal structure and supramolecular organization of this compound are not extensively available in the current literature, research on analogous iodinated aromatic compounds provides insights into the potential interactions. For instance, studies on tetrakis(4-iodophenyl)porphyrin have revealed that I⋯I attractions contribute significantly to the layered interporphyrin arrangement in the solid state. nih.govresearchgate.net In such structures, the iodine atoms can form robust synthons, which act as nodes in the generation of molecular networks. rsc.org It is therefore highly probable that this compound would similarly form ordered structures governed by I⋯I and other weak interactions, influencing the material's bulk properties.

The co-crystallization of iodo-substituted aromatic compounds with halogen-bond acceptors, such as pyridyl derivatives, has been shown to be a powerful tool for constructing multi-component supramolecular assemblies. nih.govresearchgate.net This suggests a pathway for integrating this compound into complex, functional architectures where the iodine atoms would facilitate specific recognition and orientation of different molecular components.

Host-Guest Encapsulation and Release

The development of host-guest systems, where a host molecule can encapsulate a guest molecule, is of significant interest for applications in drug delivery, sensing, and catalysis. Tetraphenylethene (TPE) derivatives have been utilized as building blocks for constructing molecular cages and frameworks capable of encapsulating guest molecules. These systems often exploit the AIE properties of the TPE unit for fluorescent sensing of the guest binding and release.

Specific research on this compound as a host for guest encapsulation and release is limited. However, the general principles of TPE-based host-guest chemistry are well-established. For example, TPE-based octacationic cages have been synthesized and shown to recognize and encapsulate various guest molecules, including polycyclic aromatic hydrocarbons and water-soluble dyes. nih.gov The encapsulation process, driven by non-covalent interactions, restricts the intramolecular rotations of the TPE phenyl rings, leading to a significant enhancement in fluorescence.

The release of the guest molecule can often be triggered by an external stimulus, which disrupts the host-guest interactions. While not specifically demonstrated for this compound, systems have been developed where a competitive guest can displace the original guest, leading to a "turn-off" of the fluorescence signal. alfachemic.com This principle could theoretically be applied to an iodinated TPE system for controlled release applications.

| Host System Component | Potential Guest Molecules | Encapsulation Driving Force | Potential Release Trigger |

| This compound | Small organic molecules, ions | Halogen bonding, π-π stacking | Competitive guest, solvent change |

Smart Materials and Responsive Systems

"Smart" materials are designed to respond to external stimuli in a controlled and predictable manner. The AIE characteristics of TPE derivatives make them excellent candidates for the development of such materials, as their fluorescence can be modulated by various external factors.

Multi-Stimuli Responsive Materials

Materials that respond to multiple stimuli, such as mechanical force (mechanofluorochromism), temperature (thermofluorochromism), and solvent vapors (vapofluorochromism), are of great interest for applications in sensors and memory devices. The fluorescence of TPE-based materials is highly sensitive to the molecular packing and conformation in the solid state.

| Stimulus | Potential Response of this compound-Based Material | Underlying Mechanism |

| Mechanical Force | Change in fluorescence color/intensity | Transition from crystalline to amorphous state |

| Temperature | Alteration of emission properties | Phase transition, changes in molecular motion |

| Solvent Vapors | Modification of fluorescence | Swelling of the material, interaction with analyte |

Advanced Materials for Anti-Counterfeiting and Data Security

The unique luminescent properties of AIE-active compounds, such as TPE derivatives, make them highly suitable for applications in anti-counterfeiting and data security. The ability to generate a fluorescent signal only in the solid or aggregated state provides a high-contrast "off-on" switching mechanism that is difficult to replicate with conventional dyes.

Although specific applications of this compound in anti-counterfeiting have not been detailed in the literature, the principles are well-established for the broader class of AIEgens. These materials can be incorporated into inks, polymers, or coatings to create security labels that are invisible under ambient light but become brightly emissive under UV irradiation.

Furthermore, the multi-stimuli responsive nature of TPE-based materials can be harnessed to create more sophisticated and secure anti-counterfeiting features. For instance, a security label could be designed to display different fluorescent colors or patterns when subjected to specific stimuli, such as pressure or a particular solvent. This multi-level security makes the label significantly more difficult to forge. The temperature-dependent luminescence of some AIEgens has also been explored for information encryption. rsc.org

| Application | Role of this compound | Security Feature |

| Anti-Counterfeiting Ink | Luminescent component | "Off-On" fluorescence under UV light |

| Data Security | Information encoding medium | Stimuli-responsive emission for multi-level encryption |

| Brand Protection | Covert security tag | Invisible marking with specific luminescent signature |

Future Directions and Emerging Research Avenues

Development of Novel Functional Derivatives of 1,1,2,2-Tetrakis(4-iodophenyl)ethene

The exploration of novel functional derivatives of this compound is a vibrant area of research, aimed at fine-tuning its photophysical properties and introducing new functionalities. The iodine atoms on the phenyl rings serve as versatile handles for a variety of post-synthetic modifications, allowing for the introduction of a wide array of functional groups.

Researchers are actively investigating the synthesis of derivatives bearing electron-donating and electron-withdrawing groups to modulate the intramolecular charge transfer (ICT) characteristics of the molecule. This, in turn, allows for the tuning of emission colors across the visible spectrum and into the near-infrared (NIR) region. For instance, the introduction of triphenylamine (B166846) moieties can enhance the hole-transporting properties of the material, making it suitable for applications in organic light-emitting diodes (OLEDs).

Another promising direction is the incorporation of moieties that can undergo excited-state intramolecular proton transfer (ESIPT). This strategy can lead to the development of AIE-ESIPT molecules with exceptionally large Stokes shifts, which are highly desirable for applications in bio-imaging and sensing to minimize self-absorption and background fluorescence.

Furthermore, the synthesis of macrocyclic structures and polymers incorporating the this compound core is being explored. These architectures can exhibit unique host-guest chemistry and stimuli-responsive behavior, opening up possibilities for the creation of smart materials.

| Derivative | Functional Group | Emission Maximum (nm) | Fluorescence Quantum Yield (%) | Key Feature |

|---|---|---|---|---|

| TPE-alkyne | Alkyne | - | - | Versatile precursor for click chemistry |

| TPE-TCNE | Tetracyanoethene | ~700 | <1 | Strong intramolecular charge transfer |

| Thiophene-substituted TPE | Thiophene | 519 | - | Enhanced electron-richness for sensing |

| Tetraphenylpyrazine-based AIEgens | Pyrazine | Tunable | - | Tunable emission via substituents |

| BODIPY-appended TPE | BODIPY | Tunable | - | Potential for photodynamic therapy |

Integration into Hybrid Materials and Nanostructures

The integration of this compound and its derivatives into hybrid materials and nanostructures is a key strategy to harness and amplify their unique properties. By combining the AIE-active organic component with inorganic or polymeric matrices, researchers can create multifunctional materials with synergistic characteristics.

Metal-Organic Frameworks (MOFs): A significant area of interest is the use of functionalized tetraphenylethene derivatives as organic linkers in the construction of MOFs. The porous and crystalline nature of MOFs provides a rigid environment that can restrict the intramolecular rotations of the AIEgen, leading to enhanced emission. These AIE-active MOFs are being explored for applications in chemical sensing, where the luminescence can be modulated by the presence of specific analytes that interact with the framework. For example, a zinc-based MOF incorporating a tetrakis(4-pyridylphenyl)ethylene ligand has been utilized for the selective detection of formaldehyde. acs.org

Polymer Nanocomposites: Dispersing this compound derivatives into polymer matrices is another effective approach to create robust and processable luminescent materials. The polymer can serve as a host that physically constrains the AIEgens, promoting their emissive state. These nanocomposites are being investigated for applications in solid-state lighting, flexible displays, and sensors. The combination of the AIE luminogen with the mechanical flexibility and processability of polymers offers a pathway to novel optoelectronic devices. rsc.org

Nanoparticles and Nanocrystals: The formulation of AIEgens into nanoparticles and nanocrystals is a rapidly developing field, particularly for biomedical applications. These nanostructures can be surface-functionalized with targeting ligands for specific biological recognition. The bright and stable fluorescence of the AIEgens in the aggregated state within the nanoparticle makes them excellent candidates for bio-imaging and diagnostics. For instance, tetrakis(4-aminophenyl)ethene has been used to dope (B7801613) perylene (B46583) microcrystals, resulting in enhanced electrochemiluminescence for biosensing applications. mdpi.com

Advanced Characterization Techniques for In-Situ Studies

To gain a deeper understanding of the AIE phenomenon and the dynamic processes involved in the aggregation of this compound derivatives, researchers are increasingly employing advanced characterization techniques for in-situ studies. These methods allow for the real-time monitoring of the aggregation process and the associated changes in photophysical properties.

Spectroscopic Techniques: Time-resolved fluorescence spectroscopy is a powerful tool to probe the excited-state dynamics of AIEgens in different environments. By measuring the fluorescence lifetimes, researchers can elucidate the competition between radiative and non-radiative decay pathways in both the dissolved and aggregated states. In-situ UV-Vis and fluorescence spectroscopy are used to monitor the changes in absorption and emission as aggregation is induced by solvent changes or other stimuli.

Microscopic Techniques: Confocal laser scanning microscopy (CLSM) and fluorescence lifetime imaging microscopy (FLIM) provide spatially resolved information about the distribution and local environment of the AIEgens. These techniques are particularly valuable for studying the behavior of these molecules in biological systems, allowing for the visualization of their uptake and localization within cells. Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to visualize the morphology of the aggregates and nanostructures formed by these molecules.

Other Advanced Techniques: Techniques such as single-molecule spectroscopy are being explored to study the photophysical properties of individual AIEgen molecules and their small aggregates. This can provide fundamental insights into the initial stages of the aggregation process. Additionally, in-situ X-ray scattering techniques can be used to probe the evolution of the nanostructure of the aggregates during their formation.

Theoretical Advancements in Predicting and Understanding AIE Phenomena

Theoretical and computational studies play a crucial role in advancing our understanding of the aggregation-induced emission (AIE) phenomenon and in guiding the rational design of new AIEgens based on this compound.

The central dogma explaining AIE is the restriction of intramolecular motion (RIM) model. In dilute solutions, the phenyl rings of the tetraphenylethene core can undergo low-frequency rotational and vibrational motions, which provide efficient non-radiative decay pathways for the excited state, thus quenching the fluorescence. In the aggregated state, these intramolecular motions are physically hindered, which blocks the non-radiative channels and forces the excited state to decay radiatively, leading to strong fluorescence.

Computational Modeling: Quantum chemical calculations, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), are extensively used to model the electronic structure and excited-state properties of this compound derivatives. These calculations can predict how different functional groups will affect the molecule's absorption and emission wavelengths, as well as its quantum yield. Theoretical studies have shown that the propeller-like conformation of the tetraphenylethene core is crucial for the AIE effect, as it prevents the detrimental π-π stacking that often leads to fluorescence quenching in planar aromatic molecules. mdpi.com

Predictive Design: By combining theoretical modeling with experimental validation, researchers can now design new AIEgens with targeted properties. For example, computational studies can be used to screen a library of potential functional groups to identify those that are most likely to produce a desired emission color or to enhance the molecule's sensitivity to a particular analyte. This synergy between theory and experiment is accelerating the discovery of new and improved AIE materials. Theoretical computations have also supported the idea that restricting the π twist around the central C=C bond is a key factor in the AIE property of TPE derivatives. mdpi.comnih.gov

Scalable Synthesis and Manufacturing of this compound Materials

The transition of this compound-based materials from laboratory-scale curiosities to commercially viable products hinges on the development of scalable and cost-effective synthesis and manufacturing processes.

Synthetic Routes: Several synthetic routes have been developed for the preparation of the tetraphenylethene core and its derivatives. The McMurry coupling reaction, which involves the reductive coupling of two benzophenone (B1666685) molecules, is a common method for synthesizing the tetraphenylethene scaffold. rsc.org Another widely used method is the Suzuki cross-coupling reaction, which allows for the facile introduction of various functional groups onto the phenyl rings starting from the corresponding bromo- or iodo-substituted precursors. rsc.orgrsc.org

Challenges in Scalability: A key challenge in the large-scale synthesis of these materials is the need for often expensive catalysts, such as palladium complexes used in Suzuki couplings, and the requirement for stringent reaction conditions, including inert atmospheres and anhydrous solvents. The purification of the final products can also be a significant hurdle, often requiring multi-step chromatographic procedures.

Future Outlook: Research in this area is focused on developing more efficient and sustainable synthetic methodologies. This includes the exploration of catalyst-free reactions, the use of more environmentally benign solvents, and the development of continuous flow processes that can offer better control over reaction parameters and facilitate easier purification. Process optimization to improve reaction yields and reduce the number of synthetic steps is also a critical area of investigation. An expedient and cost-effective large-scale synthesis of related compounds has been reported, which could provide insights for the manufacturing of this compound materials. The development of robust and scalable manufacturing processes will be essential to unlock the full commercial potential of these promising luminescent materials.

Q & A

Basic: What are the recommended synthetic methods for preparing 1,1,2,2-Tetrakis(4-iodophenyl)ethene, and how is purity ensured?

Methodological Answer:

The synthesis typically involves halogenation of 1,1,2,2-tetraphenylethene (TPE) using iodine under controlled conditions, analogous to bromination methods for Br4-tpe derivatives. A stepwise approach includes:

Halogenation : React TPE with iodine in the presence of a Lewis acid catalyst (e.g., FeCl₃) to substitute phenyl hydrogens with iodine.

Purification : Recrystallize the crude product using dichloromethane/methanol mixtures. Column chromatography (silica gel, chloroform/hexane eluent) may refine purity further.

Validation : Confirm structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). Purity >98% can be assessed via HPLC with a reverse-phase C18 column .

Basic: How should researchers characterize the aggregation behavior of this compound in solution?

Methodological Answer:

Solvent System : Prepare a THF solution and incrementally add water (0–90% v/v) to induce aggregation.

Spectroscopic Monitoring :

- UV-Vis : Track absorption shifts (e.g., bathochromic shifts) to identify aggregation onset.

- Fluorescence : Measure emission intensity changes (λex = 365 nm) to quantify aggregation-induced emission (AIE) effects.

Critical Aggregation Concentration (CAC) : Determine CAC using the inflection point in fluorescence intensity vs. water fraction plots .

Advanced: What experimental designs are optimal for investigating single-molecule conductance in derivatives of this compound?

Methodological Answer:

Anchoring Groups : Substitute iodine with amino (-NH₂) or thiol (-SH) groups to enable binding to gold electrodes.